Lipophilicity (LogP) Differential vs. Monomeric and Symmetric Dimeric Nitrophenols
The target compound exhibits a computed LogP of 5.39 , which is substantially higher than monomeric 2,6-dimethyl-4-nitrophenol (LogP range 2.44–2.75 across sources ) and also exceeds the symmetric methylene-bridged dimer 2,2′-methylenebis(4-nitrophenol) (XLogP3 = 2.7 [1]). The > 2.6 log-unit increase relative to the monomer and > 2.7 log-unit increase relative to the para-nitro dimer translates to an approximately 400- to 500-fold higher predicted octanol/water partition coefficient, a difference large enough to alter membrane permeability, protein binding, and extraction behaviour in any biological or environmental partitioning assay.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 5.39 (chemsrc); LogP = 5.39 (ichemistry.cn) |
| Comparator Or Baseline | 2,6-Dimethyl-4-nitrophenol (CAS 2423-71-4): LogP = 2.49 (chemsrc), 2.44 (BOC Sciences), 2.75 (EnamineStore cLogP); 2,2′-Methylenebis(4-nitrophenol) (CAS 5461-78-9): XLogP3 = 2.7 (PubChem) |
| Quantified Difference | ΔLogP ≈ +2.6 to +2.95 vs. monomer; ΔLogP ≈ +2.69 vs. symmetric dimer |
| Conditions | Computed values from different algorithmic implementations; not experimentally determined in a single head-to-head study |
Why This Matters
A >400-fold difference in predicted lipophilicity means this compound will partition very differently in any biphasic system (octanol/water, membrane/cytosol, soil/water), making it unsuitable to use monomeric nitrophenols as surrogates in distribution or bioavailability studies.
- [1] PubChem. CID 230325: XLogP3 = 2.7. Accessed 2026. View Source
